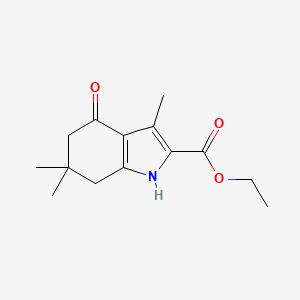

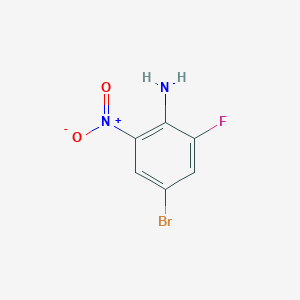

3,6,6-三甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound that falls within the broader class of indole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the research on related indole derivatives offers valuable insights into the potential characteristics and synthetic pathways that could be relevant for this compound.

Synthesis Analysis

The synthesis of indole derivatives often involves the formation of the indole ring system followed by functionalization at various positions on the ring. For instance, the synthesis of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate involved NMR, ESI-MS, and X-ray diffraction to characterize the structure . Similarly, the synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives was achieved using microwave irradiation, which is a method known for reducing reaction times and improving yields . These methods could potentially be adapted for the synthesis of ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of indole derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and cell dimensions . The crystal structures of related compounds, such as ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been determined, which helps in understanding the conformation and potential reactivity of the indole ring system .

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including intramolecular cyclizations to form complex ring systems . The reactivity of the indole ring can be influenced by substituents, which can direct further functionalization or participate in reactions themselves. For example, the transformation of sulfomethyl groups to formyl functions in the synthesis of formyl-1H-indole-2-carboxylates demonstrates the versatility of indole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the indole ring. The crystallographic data provided in the papers, such as cell dimensions and density, contribute to the understanding of these properties . Additionally, the biological activity, such as antitumor properties, is a critical aspect of the chemical properties of these compounds, as demonstrated by the good antitumor activity against Hela cells in vitro for one of the synthesized compounds .

科学研究应用

吲哚的合成与应用

吲哚生物碱,包括3,6,6-三甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯的化学结构,一直是有机合成中一个重要的研究领域。Taber和Tirunahari(2011)对吲哚合成的全面综述讨论了所有吲哚合成的分类,重点关注了吲哚核构建的策略性方法。这个框架对于作者们对自己的方法进行分类很有帮助,有助于发现吲哚构建策略的历史和当前状态 (Taber & Tirunahari, 2011).

药物发现中的四氢-β-咔啉骨架

Pictet-Spengler反应在基于吲哚的生物碱中的应用,包括与3,6,6-三甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯相似的结构,在组合化学中至关重要。Rao、Maiti和Chanda(2017)强调了四氢-β-咔啉骨架在药物发现中的重要性,特别强调了使用手性有机催化剂对这些骨架进行立体选择性合成的重要性。这篇综述阐明了在过去二十年中四氢-β-咔啉合成策略在固相和溶液相中取得的重大进展 (Rao, Maiti, & Chanda, 2017).

吲哚在肝脏保护中的作用

吲哚,包括与3,6,6-三甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯相似的结构,在慢性肝病中表现出多种保护作用。Wang等人(2016)回顾了吲哚的药代动力学,并总结了它们的保护作用,包括调节转录因子、减轻氧化应激和抑制DNA合成。这篇综述强调了吲哚,尤其是吲哚-3-甲醇及其衍生物,在肝脏保护中的多方面保护作用,其机制包括抗纤维化、抗肿瘤、抗氧化、免疫调节、解毒和抗炎 (Wang et al., 2016).

乙烯和树木的直径生长

尽管与3,6,6-三甲基-4-氧代-4,5,6,7-四氢-1H-吲哚-2-羧酸乙酯没有直接关系,但Savidge(1988)关于乙烯及其前体1-氨基环丙烷-1-羧酸对树木直径生长进行植物激素调节的研究,为植物生物学提供了一个有趣的视角。这篇综述重点介绍了乙烯及其前体在形成层活性、初生壁径向扩张、木质部细胞分化和林木树皮生长中的作用 (Savidge, 1988).

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

ethyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-5-18-13(17)12-8(2)11-9(15-12)6-14(3,4)7-10(11)16/h15H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZWVSKVSFAGFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368875 |

Source

|

| Record name | Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

CAS RN |

37711-24-3 |

Source

|

| Record name | Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2-Hydroxyethyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B1271576.png)

![6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1271578.png)

![2-([1,1'-Biphenyl]-4-yloxy)acetohydrazide](/img/structure/B1271582.png)